molecular formula C6H15N3 B14519831 N-{[(E)-Methyldiazenyl]methyl}butan-1-amine CAS No. 62655-34-9

N-{[(E)-Methyldiazenyl]methyl}butan-1-amine

Cat. No.: B14519831
CAS No.: 62655-34-9
M. Wt: 129.20 g/mol
InChI Key: QWFJECHJUYFFAV-UHFFFAOYSA-N
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Description

N-{[(E)-Methyldiazenyl]methyl}butan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a methyldiazenyl group attached to a butan-1-amine structure, making it a unique member of the amine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(E)-Methyldiazenyl]methyl}butan-1-amine typically involves the reaction of butan-1-amine with a methyldiazenyl precursor. One common method is the reductive amination of butan-1-amine with a methyldiazenyl aldehyde or ketone under catalytic hydrogenation conditions. This reaction can be carried out using a nickel or palladium catalyst at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product. The final compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(E)-Methyldiazenyl]methyl}butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The methyldiazenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce simpler amines.

Scientific Research Applications

N-{[(E)-Methyldiazenyl]methyl}butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[(E)-Methyldiazenyl]methyl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methyldiazenyl group can participate in redox reactions, altering the activity of target proteins and pathways. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbutan-1-amine: Lacks the methyldiazenyl group, making it less reactive in redox reactions.

    N,N-Dimethylbutan-1-amine: Contains two methyl groups on the nitrogen, altering its chemical properties.

    Butan-1-amine: The simplest form, without any additional functional groups.

Uniqueness

N-{[(E)-Methyldiazenyl]methyl}butan-1-amine is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62655-34-9

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

N-[(methyldiazenyl)methyl]butan-1-amine

InChI

InChI=1S/C6H15N3/c1-3-4-5-8-6-9-7-2/h8H,3-6H2,1-2H3

InChI Key

QWFJECHJUYFFAV-UHFFFAOYSA-N

Canonical SMILES

CCCCNCN=NC

Origin of Product

United States

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